molecular formula C4H12Sn2 B14310332 Tetramethyldistannene CAS No. 117488-69-4

Tetramethyldistannene

Cat. No.: B14310332
CAS No.: 117488-69-4
M. Wt: 297.56 g/mol
InChI Key: YWMMBLROIUSLBV-UHFFFAOYSA-N
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Description

Context of Group 14 Element Multiple Bonds

The chemistry of multiple bonds involving elements from Group 14 of the periodic table has been a subject of intense research and theoretical debate for over a century. rsc.org The Group 14 elements, which include carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb), all possess four valence electrons. ck12.org While carbon is well-known for readily forming stable double (C=C) and triple (C≡C) bonds, which are fundamental to organic chemistry, its heavier congeners were long thought to be incapable of forming stable multiple bonds. nih.gov This belief was encapsulated in the "double bond rule," which posited that elements heavier than those in the second period could not form stable pπ-pπ multiple bonds. nih.gov

The reluctance of heavier Group 14 elements to form multiple bonds is attributed to several factors. As one descends the group, the increasing atomic size and the more diffuse nature of the valence p-orbitals lead to less effective pπ-pπ overlap. ck12.org This results in significantly weaker π bonds compared to those formed by carbon. tcichemicals.com Consequently, multiply bonded compounds of silicon, germanium, tin, and lead are inherently reactive and prone to oligomerization or polymerization under normal conditions. researchgate.net

A paradigm shift occurred in 1981 with the synthesis and isolation of the first stable disilene (a compound with a silicon-silicon double bond), which was achieved by using sterically demanding, bulky substituents. nih.govresearchgate.net This strategy, known as kinetic stabilization, protects the reactive multiple bond from intermolecular reactions. researchgate.net This breakthrough disproved the double bond rule and opened the door to the synthesis of a wide array of stable compounds featuring multiple bonds between heavier Group 14 elements, including digermenes (Ge=Ge), distannenes (Sn=Sn), and even diplumbenes (Pb=Pb). nih.govresearchgate.net A key structural feature of these heavy alkene analogues is their deviation from the planar geometry of alkenes; they typically exhibit trans-bent or twisted structures. nih.govchemistryviews.org This non-planar geometry is a result of the different electronic nature of the bonding compared to carbon's sp² hybridization. nih.gov

Significance of Distannenes in Organotin Chemistry

Distannenes, the tin analogues of alkenes featuring a tin-tin double bond (Sn=Sn), represent a significant class of compounds within organotin chemistry. chemistryviews.org Their study provides fundamental insights into the bonding capabilities of heavier p-block elements. chemistryviews.org The first examples of a distannene and a digermene were isolated in 1976, predating the isolation of a stable disilene. nih.gov However, these initial compounds, which were stabilized by the bis(trimethylsilyl)methyl substituent, had a major limitation: while they existed as doubly bonded dimers in the solid state, they dissociated into monomeric, divalent stannylene (:SnR₂) or germylene (:GeR₂) species in solution. tcichemicals.com This dissociation prevented a thorough investigation of the properties of the Sn=Sn double bond in the solution phase. tcichemicals.com

The development of new ligand systems has since enabled the synthesis of distannenes that remain dimeric and stable in solution, allowing for detailed characterization and reactivity studies. acs.orgacs.org Unlike the planar structure of alkenes, most acyclic distannenes characterized by X-ray crystallography exhibit a trans-bent and/or twisted geometry around the Sn=Sn bond. chemistryviews.org This structural distortion is a hallmark of heavy Group 14 dimetallenes. However, recent breakthroughs have led to the synthesis of novel distannenes that possess a planar, non-twisted structure, closely mimicking the geometry of alkenes. chemistryviews.orgcitedrive.comresearchgate.net For instance, the distannene (tBu₂HSi)₂Sn=Sn(SiHtBu₂) was found to have a planar geometry and the shortest Sn=Sn bond length reported for an acyclic distannene at 2.599 Å. chemistryviews.org

The reactivity of the Sn=Sn double bond has been explored, showing characteristic reactions such as [2+4] cycloadditions with dienes. chemistryviews.orgcitedrive.com The study of distannenes is crucial for understanding the structural and bonding differences among the doubly bonded compounds of Group 14 elements and for expanding the potential applications of low-valent main group compounds in synthesis and materials science. rsc.orgchemistryviews.org

Historical Overview of Tetramethyldistannene Research

While the use of bulky substituents has been key to isolating stable distannenes, the study of their simpler, less sterically hindered analogues remains a significant challenge. researchgate.net this compound, Me₂Sn=SnMe₂, is a pivotal example. Due to the small size of the methyl groups, it is highly reactive and cannot be isolated as a stable compound. researchgate.net However, its existence as a transient intermediate has been unequivocally confirmed through time-resolved spectroscopic techniques. researchgate.netacs.org

The primary method for generating this compound involves the laser flash photolysis of specific organotin precursors. acs.org Seminal work in this area has utilized 1,1-dimethylstannacyclopent-3-enes as a source. researchgate.netacs.org Pulsed laser photolysis of these cyclic compounds induces a cycloreversion reaction, cleanly extruding dimethylstannylene (SnMe₂), a divalent tin species analogous to a carbene. acs.org

The freshly generated dimethylstannylene is itself a transient species that can be observed directly. It then rapidly dimerizes in a second-order kinetic process to form this compound. sci-hub.se This sequence of events has been monitored in both solution and the gas phase. researchgate.netacs.org

Reaction Sequence:

Photogeneration of Stannylene:

Me₂Sn(C₄H₄R₂) + hν (193 nm) → :SnMe₂ + RCH=CH-CH=CHR

Dimerization to Distannene:

2 :SnMe₂ → Me₂Sn=SnMe₂

Direct detection confirmed that dimethylstannylene exhibits a UV-visible absorption maximum (λₘₐₓ) at approximately 500 nm. researchgate.netacs.org As the stannylene decays over a timescale of about 10 microseconds, a new transient absorption appears with a λₘₐₓ of around 465-470 nm, which is assigned to this compound. researchgate.netacs.orgsci-hub.se The distannene itself is short-lived, decaying over approximately 50 microseconds to form higher oligomers of dimethylstannylene. researchgate.netacs.org The spectral assignments for both SnMe₂ and this compound are supported by time-dependent Density Functional Theory (DFT) calculations. researchgate.netacs.org These studies provided the first direct spectroscopic evidence and kinetic characterization of this compound.

Data Tables

Table 1: Spectroscopic Data for Dimethylstannylene and this compound

This table summarizes the experimental ultraviolet-visible (UV-vis) absorption maxima observed for dimethylstannylene and its dimer, this compound, generated via laser flash photolysis.

SpeciesFormulaCommon PrecursorDetection MethodSolvent/Phaseλₘₐₓ (nm)Reference(s)
Dimethylstannylene:SnMe₂1,1-Dimethylstannacyclopent-3-eneLaser Flash PhotolysisHexane (B92381)~500 researchgate.netacs.org
Dimethylstannylene:SnMe₂1,1-Dimethyl-2,5-dihydropyrroleLaser Flash PhotolysisHexane500 sci-hub.se
This compound Me₂Sn=SnMe₂Dimerization of :SnMe₂Laser Flash PhotolysisHexane~470 researchgate.netacs.org
This compound Me₂Sn=SnMe₂Dimerization of :SnMe₂Laser Flash PhotolysisHexane465 sci-hub.se

Table 2: Calculated Structural Parameters of Selected Distannenes

Due to the transient nature of this compound, experimental X-ray crystallographic data is unavailable. This table presents key structural parameters for the parent distannene (H₂Sn=SnH₂) and a stable, planar distannene for comparison, based on computational and experimental data, respectively.

CompoundFormulaSn=Sn Bond Length (Å)Geometry at SnMethodReference(s)
DistanneneH₂Sn=SnH₂2.659trans-bentCalculation thieme-connect.de
Tetrakis(di-tert-butylhydridosilyl)distannene(tBu₂HSi)₂Sn=Sn(SiHtBu₂)2.599Planar, non-twistedX-ray Crystallography chemistryviews.org

Properties

CAS No.

117488-69-4

Molecular Formula

C4H12Sn2

Molecular Weight

297.56 g/mol

IUPAC Name

dimethylstannanylidene(dimethyl)tin

InChI

InChI=1S/4CH3.2Sn/h4*1H3;;

InChI Key

YWMMBLROIUSLBV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](=[Sn](C)C)C

Origin of Product

United States

Synthetic Methodologies for Tetramethyldistannene Generation

Photochemical Pathways from Stannylene Precursors

Photochemical methods offer a clean and controlled route for generating reactive intermediates like stannylenes, which can then dimerize to form distannenes. nih.govdiva-portal.orgnih.gov The use of laser flash photolysis has been particularly instrumental in both generating and studying these transient species in real-time. nih.govacs.orgresearchgate.net

A primary and well-studied method for producing dimethylstannylene, the precursor to tetramethyldistannene, is the laser flash photolysis of 1,1-dimethylstannacyclopent-3-ene derivatives. nih.govacs.org The photolysis of compounds such as 1,1-dimethylstannacyclopent-3-ene and 1,1,3,4-tetramethylstannacyclopent-3-ene using a 193-nm excimer laser induces a cycloreversion reaction. nih.govacs.org This process cleanly extrudes dimethylstannylene (SnMe2) and the corresponding 1,3-butadiene (B125203) derivative. nih.gov

The direct detection of the transient species involved is a key advantage of this technique. In the gas phase and in hexane (B92381) solution, laser flash photolysis of the precursor leads to the prompt formation of dimethylstannylene, which is identified by its strong absorption in the visible region of the spectrum. nih.govacs.org Subsequently, this stannylene rapidly dimerizes to yield this compound, which is also observed as a transient species with a distinct absorption spectrum. nih.govresearchgate.net The distannene itself is unstable and decays over microseconds to form higher oligomers. nih.govresearchgate.net

The spectral assignments for both dimethylstannylene and this compound are supported by time-dependent density functional theory (TD-DFT) calculations. nih.gov

Table 1: Spectroscopic Data for Transient Species in Hexane Solution

Species Precursor λmax (nm) Lifetime
Dimethylstannylene (SnMe2) 1,1,3,4-tetramethylstannacyclopent-3-ene ~500 ~10 µs
This compound (Sn2Me4) 1,1,3,4-tetramethylstannacyclopent-3-ene ~470 ~50 µs

Data sourced from laser flash photolysis studies in hexane solution. nih.govresearchgate.net

The formation of this compound is a direct consequence of the dimerization of two dimethylstannylene molecules. The kinetics of this process have been investigated using time-resolved UV-vis spectroscopy following laser flash photolysis. nih.govacs.org The decay of the dimethylstannylene absorption at ~500 nm follows second-order kinetics, which is consistent with a dimerization process. acs.org

In hexane solution, the decay of SnMe2 was monitored, yielding a second-order rate constant. acs.org This rapid dimerization underscores the high reactivity of the stannylene intermediate. nih.govacs.org Computational studies examining the bond dissociation energies for distannenes suggest that the dimerization of SnMe2 is effectively irreversible. nih.gov The process is kinetically controlled, leading to the transient formation of the distannene. nih.govnih.govmdpi.com

Table 2: Kinetic Data for Dimethylstannylene Dimerization in Hexane

Parameter Value Wavelength Monitored
Second-order decay constant (k/ε) (1.4 ± 0.1) × 10⁷ cm s⁻¹ 540 nm

This value represents the ratio of the second-order rate constant (k) to the molar extinction coefficient (ε) at the specified wavelength. acs.org

Alternative Synthetic Approaches to Distannenes

While photochemical extrusion is a primary method for generating transient this compound, other synthetic strategies have been developed for the synthesis of more stable, sterically hindered distannenes. These methods often involve reduction or dehydrogenation pathways and provide insight into the fundamental chemistry of the Sn=Sn double bond. researchgate.netchemistryviews.org

The synthesis of stable distannenes can be achieved through the reduction of tin(IV) precursors or the reductive coupling of tin(II) species. One common approach involves the reaction of a tin(II) halide with a potent reducing agent. wikipedia.org For example, the first stable stannylene, [(Me3Si)2CH]2Sn, was synthesized using SnCl2 and an organolithium reagent. wikipedia.org

A related strategy for forming the Sn=Sn bond is through metathesis reactions that involve a reduction of the tin center. For instance, the reaction of Sn[N(SiMe3)2]2 with potassium triisopropylsilyl (KSiⁱPr3) results in the formation of the distannene Sn2(SiⁱPr3)4. researchgate.netresearchgate.netcitedrive.com This method provides a pathway to distannenes with bulky substituents that enhance their stability. researchgate.netresearchgate.net

Dehydrogenation, the removal of hydrogen from a molecule, represents another route to forming double bonds, including the Sn=Sn bond in distannenes. wikipedia.org This approach is particularly elegant as it is an atom-economical process. nih.gov Recently, the first planar, non-twisted distannene, (tBu2HSi)2Sn=Sn(SiHtBu2), was synthesized via the mild thermolysis of the corresponding tristannane precursor, (tBu2HSi)3SnH, at 70 °C. chemistryviews.org This reaction proceeds through the elimination of H2, effectively creating the tin-tin double bond. chemistryviews.org Such methods are crucial for accessing distannenes with unique structural features that resemble classical alkenes. chemistryviews.org

Control and Optimization of Reaction Conditions

The successful generation and study of this compound, or more stable analogues, depend heavily on the precise control of reaction conditions. researchgate.netresearchgate.netscielo.br

For the photochemical generation of this compound, key parameters include:

Precursor Choice: 1,1-dimethylstannacyclopent-3-enes are effective precursors because they undergo clean and efficient cycloreversion upon photolysis. nih.govacs.org

Wavelength: A specific wavelength (e.g., 193 nm) is required to initiate the photochemical reaction. nih.govacs.org

Solvent: The choice of solvent is critical. Inert solvents like hexane are used to minimize side reactions, as dimethylstannylene can react with other molecules, such as alcohols. nih.gov

Concentration: The initial concentration of the precursor influences the kinetics of the subsequent dimerization, as it dictates the concentration of the generated stannylene.

In alternative synthetic approaches for stable distannenes, the optimization focuses on different factors:

Temperature: Temperature control is crucial. The dehydrogenation synthesis of (tBu2HSi)2Sn=Sn(SiHtBu2) is performed at a mild 70 °C, while reduction-based methods may start at -78 °C and slowly warm to room temperature. researchgate.netchemistryviews.org

Stoichiometry: The molar ratio of reactants, such as the organopotassium reagent to the tin(II) precursor, must be carefully controlled to achieve high yields. researchgate.netresearchgate.net

Atmosphere: These reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reactive organometallic species.

By carefully tuning these conditions, chemists can control the formation of the desired distannene product and, in the case of transient species like this compound, enable their spectroscopic characterization.

Spectroscopic Characterization of Tetramethyldistannene

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is a powerful tool for studying short-lived chemical species. wikipedia.orgmpbcommunications.com By generating a transient species and probing it with a synchronized light source, the evolution and properties of fleeting molecules like tetramethyldistannene can be elucidated.

Transient Absorption Spectroscopy in Solution and Gas Phase

Transient absorption spectroscopy has been instrumental in the direct detection and characterization of this compound. uni-tuebingen.derp-photonics.comavantes.com In a typical experiment, a precursor molecule is subjected to a short, high-energy laser pulse (pump pulse), leading to its decomposition and the formation of reactive intermediates. A second, delayed laser pulse (probe pulse) is then passed through the sample to measure the absorption of light by the transient species. By varying the delay time between the pump and probe pulses, the formation and decay of the intermediates can be monitored in real-time.

Laser flash photolysis of 1,1-dimethylstannacyclopent-3-enes in both the gas phase and in hexane (B92381) solution has been a successful method for generating and observing this compound. researchgate.netacs.org In the gas phase, the photolysis of 1,1-dimethylstannacyclopent-3-ene produces a transient species absorbing in the 450–520 nm range, which is attributed to dimethylstannylene (SnMe₂). researchgate.netacs.org In hexane solution, the photolysis of a related precursor, 1,1,3,4-tetramethylstannacyclopent-3-ene, initially forms dimethylstannylene (SnMe₂), which exhibits an absorption maximum (λₘₐₓ) around 500 nm. researchgate.netacs.org This intermediate then decays over a timescale of approximately 10 microseconds to form this compound, which is characterized by an absorption maximum at about 470 nm. researchgate.netacs.org The distannene itself is also transient, decaying over the subsequent 50 microseconds into what are believed to be higher oligomers of SnMe₂. researchgate.netacs.org

The dimerization of dimethylstannylene to form this compound has also been observed with an absorption maximum reported at 465 nm. researchgate.netsci-hub.se The assignment of these transient absorptions is supported by time-dependent density functional theory (TD-DFT) calculations, which provide theoretical predictions of the electronic transitions and corresponding absorption wavelengths for both dimethylstannylene and this compound. researchgate.netacs.org

Kinetic Spectrophotometry for Intermediate Detection

Kinetic spectrophotometry is a technique used to study the rates of chemical reactions by monitoring the change in absorbance of a solution over time. danaher.comlibretexts.org This method is particularly useful for identifying and characterizing reaction intermediates. In the context of this compound, kinetic spectrophotometry can be used to follow the decay of its precursor, dimethylstannylene, and the subsequent formation and decay of the distannene itself.

The photolysis of hexamethylditin has been shown to proceed via the homolytic fission of the Sn-Sn bond, generating trimethylstannyl radicals. cdnsciencepub.comrsc.org While not directly leading to this compound, this demonstrates the utility of photolytic methods in generating reactive tin-centered species that can be studied kinetically. The trimethylstannyl radical itself can be detected and its reactions monitored using techniques like transient absorption spectroscopy. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. fmp-berlin.info For tin-containing compounds, ¹¹⁹Sn NMR is particularly informative due to the wide chemical shift range and the sensitivity of the chemical shift to the electronic environment of the tin nucleus. huji.ac.il

¹¹⁹Sn NMR Chemical Shift Analysis

While the direct observation of the ¹¹⁹Sn NMR spectrum of the transient this compound is challenging due to its short lifetime, NMR studies of more stable, sterically hindered distannenes have provided valuable insights into the nature of the tin-tin double bond. These studies, often coupled with X-ray crystallography, help to establish correlations between the ¹¹⁹Sn chemical shift and the structural parameters of the Sn=Sn bond. researchgate.net

Compound TypeTypical ¹¹⁹Sn Chemical Shift Range (ppm)
Tetraorganotins (R₄Sn)+160 to -60
Triorganotin Halides (R₃SnX)+210 to -70
Diorganotin Dihalides (R₂SnX₂)+140 to -220
Stannylenes (R₂Sn:)High deshielding
Distannenes (R₂Sn=SnR₂)Highly deshielded

This table provides general ranges and specific values can vary significantly based on substituents and solvent.

Multidimensional NMR Investigations

Multidimensional NMR techniques, such as ¹H-¹¹⁹Sn Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed information about the connectivity of atoms within a molecule. rsc.org These experiments correlate the chemical shifts of different nuclei, allowing for the assignment of protons and carbons attached to or near the tin atoms.

For stable distannene analogues, two-dimensional (2D) ¹¹⁹Sn,¹¹⁹Sn correlation spectroscopy (COSY) can be used to directly probe the tin-tin bond. The observation of a cross-peak between two ¹¹⁹Sn signals provides definitive evidence of a through-bond interaction. researchgate.net While technically challenging for a transient species like this compound, the application of such techniques to its more stable derivatives has been crucial in confirming their structures. researchgate.net Real-time multidimensional NMR methods are emerging that can follow chemical reactions with second-scale resolution, opening possibilities for characterizing transient species in the future. nih.gov

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides information about the electronic transitions between different energy levels. nepjol.infolibretexts.orgufg.br The position and intensity of the absorption bands are characteristic of the molecule's electronic structure. libretexts.orgudel.edu

As discussed in the section on transient absorption spectroscopy, this compound exhibits a characteristic absorption in the visible region. The observed absorption maximum (λₘₐₓ) is typically around 465-470 nm. researchgate.netacs.orgresearchgate.netsci-hub.se This absorption is attributed to the π → π* electronic transition of the tin-tin double bond. The energy of this transition is sensitive to the substituents on the tin atoms and the geometry of the Sn=Sn unit.

Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to support the assignment of the observed electronic transitions. researchgate.netacs.orgsci-hub.se These calculations can predict the excitation energies and oscillator strengths of electronic transitions, providing a valuable comparison with experimental data.

Speciesλₘₐₓ (nm)Assignment
Dimethylstannylene (SnMe₂)~500n → p transition
This compound (Me₂Sn=SnMe₂)465-470π → π* transition

Advanced Spectroscopic Characterization Methods

The elucidation of the structure and properties of transient species like this compound (Me₂Sn=SnMe₂) relies heavily on advanced spectroscopic techniques capable of detecting short-lived intermediates. Methods such as laser flash photolysis coupled with time-resolved UV-Vis spectroscopy and specialized NMR techniques have been instrumental.

Laser flash photolysis of specific precursors, such as 1,1,3,4-tetramethylstannacyclopent-3-ene, has been shown to cleanly generate dimethylstannylene (SnMe₂) through a cycloreversion process. acs.org This highly reactive stannylene rapidly dimerizes in solution to form this compound. acs.orgacs.org The formation and decay of these species are monitored in real-time using time-resolved ultraviolet-visible (UV-Vis) absorption spectroscopy.

Upon generation from its stannylene precursor (SnMe₂, λₘₐₓ ≈ 500 nm), this compound exhibits a distinct and characteristic absorption maximum in the visible region of the spectrum. acs.orgacs.org This absorption is assigned to the Sn=Sn double bond chromophore. acs.orgresearchgate.net Various studies have consistently reported this maximum absorption (λₘₐₓ) to be approximately 465-470 nm in hexane solution. acs.orgacs.orgresearchgate.net The dimerization of SnMe₂ to yield this compound occurs at nearly the diffusion-controlled rate. acs.org The subsequent decay of the this compound signal over microseconds suggests its transient nature, leading to the formation of higher-order oligomers. acs.orgresearchgate.net

While the transient nature of this compound makes isolation for standard NMR analysis challenging, advanced NMR methods applied to related, more stable distannene systems provide critical insights into their electronic structure and dynamic behavior. researchgate.net For instance, variable-temperature (VT) ¹¹⁹Sn NMR spectroscopy has been employed to study the dynamic equilibrium between cyclic distannenes and their corresponding bis(stannylene) monomers in solution. researchgate.net Similarly, VT ¹H NMR has been used to determine the thermodynamic parameters, such as the dissociation enthalpy, of the Sn-Sn bond in cycloadducts of distannenes. researchgate.net These studies on stable analogues offer a valuable comparative framework for understanding the bonding in this compound. Furthermore, ¹¹⁹Sn NMR is a key tool for characterizing organotin compounds, and the chemical shifts observed for stable distannenes provide a benchmark for theoretical calculations on transient systems like this compound. researchgate.netwikipedia.org

Theoretical methods, particularly time-dependent density functional theory (TD-DFT) calculations, are often used in conjunction with experimental spectroscopy. These calculations support the assignment of the observed UV-Vis absorption bands to specific electronic transitions within the SnMe₂ and Me₂Sn=SnMe₂ molecules, confirming their identity. acs.orgresearchgate.net

Interactive Data Tables

Table 1: UV-Vis Spectroscopic Data for this compound

CharacteristicValuePrecursor/Generation MethodSolventReference
λₘₐₓ~470 nmLaser flash photolysis of 1,1,3,4-tetramethylstannacyclopent-3-eneHexane acs.org
λₘₐₓ465 nmLaser flash photolysis leading to dimerization of SnMe₂Hexane acs.org
λₘₐₓ~470 nmDecay product of SnMe₂ (λₘₐₓ ≈ 500 nm)Hexane researchgate.net

Table 2: Application of Advanced NMR Spectroscopy in the Study of Distannene Systems

NucleusSpectroscopic MethodInformation ObtainedRelevance to this compoundReference
¹¹⁹SnVariable-Temperature NMRStudy of dynamic interplay between bis(stannylene) and cyclic distannene forms.Provides insight into the monomer-dimer equilibrium relevant to this compound formation. researchgate.net
¹HVariable-Temperature NMRDetermination of dissociation enthalpy (ΔHdiss) for Sn-Sn bonds in related systems.Offers a thermodynamic basis for the stability of the Sn=Sn bond. researchgate.net
¹¹⁹SnStandard NMRCharacterization of stable organotin precursors and related distannene structures.Provides benchmark chemical shift data for theoretical and comparative studies. researchgate.netwikipedia.org

Structural Elucidation and Bonding Analysis of Tetramethyldistannene

Experimental Structural Determination

Experimental approaches to define the geometry of distannenes have relied on two primary strategies: the stabilization of the Sn=Sn bond using sterically demanding substituents to allow for single-crystal analysis, and the use of gas-phase techniques to probe transient, less-substituted species like tetramethyldistannene.

This compound is highly reactive and has not been isolated for single-crystal X-ray crystallography. However, the synthesis of distannenes bearing bulky substituents has enabled the characterization of the Sn=Sn double bond in the solid state. These studies consistently reveal that, unlike alkenes, distannenes typically adopt a non-planar, trans-bent geometry at the Sn=Sn core. acs.org This structural motif is characterized by pyramidalization at the tin atoms and a significant deviation from the 180° dihedral (twist) angle expected for a classical double bond.

The stabilization afforded by large groups, often through London dispersion forces, prevents the dissociation of the dimer into monomeric stannylenes. researchgate.net For example, the distannene {Sn(C₆H₂-2,4,6-Cy₃)₂}₂ (Cy = cyclohexyl) was found to be stable in solution, a stability attributed to interligand dispersion attractions. acs.org The first isolated heavier group 14 element olefin analogue, {(Me₃Si)₂HC}₂SnSn{CH(SiMe₃)₂}₂, also displayed this characteristic non-planar core structure. acs.org An exception to the trans-bent rule is the tetrasilyl-substituted distannene, (tBu₂HSi)₂Sn=Sn(SiHtBu₂)₂, which exhibits a planar geometry and the shortest Sn=Sn bond length reported for an acyclic distannene at 2.599 Å. researchgate.net

CompoundSn=Sn Bond Length (Å)Trans-Bent Angle (°)Reference
(tBu₂MeSi)₂Sn=Sn(SiMetBu₂)₂2.6683(10)- researchgate.net
(tBu₂HSi)₂Sn=Sn(SiHtBu₂)₂2.599Planar researchgate.net
{Sn(C₆H₂-2,4,6-iPr₂)₂}₂-- researchgate.net
{Sn(C₆H₂-2,4,6-Cy₃)₂}₂-- researchgate.net

Direct experimental data on this compound has been obtained through gas-phase and solution-phase studies using laser flash photolysis. Photolysis of precursors such as 1,1-dimethylstannacyclopent-3-enes results in the formation of dimethylstannylene (SnMe₂), which rapidly dimerizes to yield this compound. researchgate.net This transient species is identified by its characteristic UV-vis absorption band, with a maximum (λmax) reported at approximately 465-470 nm. researchgate.netsci-hub.se In solution, the initially formed SnMe₂ (λmax ≈ 500 nm) decays over microseconds to form this compound, which itself decays over tens of microseconds into higher oligomers. researchgate.net

While a definitive gas-phase structure determination using techniques like gas electron diffraction (GED) has not been reported for this compound, GED is a principal method for ascertaining the geometry of free molecules, undistorted by intermolecular forces. wikipedia.orgwiley.com For instance, GED has been successfully applied to determine the C-Sn-C bond angle in related monomeric stannylenes like Sn[CH(SiMe₃)₂]₂. researchgate.net

Theoretical Models of Chemical Bonding

To overcome the challenges of direct experimental analysis, theoretical models are indispensable for elucidating the electronic structure and the nature of the Sn=Sn bond in this compound.

The Electron Localization Function (ELF) is a theoretical tool that maps the probability of finding an electron pair, providing a chemically intuitive picture of bonding. cdnsciencepub.comjussieu.fr ELF analysis applied to model distannenes, such as R₂Sn=SnR₂ (where R=H, CH₃), reveals that the bonding significantly differs from that in carbon analogues. researchgate.netresearchgate.net The ELF maxima in these heavier systems are often skewed toward the individual tin atoms rather than being centralized in the bond region, a feature described as a "slipped" nonclassical multiple bond. acs.org This topological analysis supports the idea that the Sn=Sn bond is not a conventional double bond and is consistent with the experimentally observed trans-bent geometries. acs.org ELF analysis of various Sn-Sn bonds has demonstrated its utility in distinguishing between covalent interactions, which show clear ELF maxima between the atoms, and other types of interactions. rsc.org

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the investigation of charge transfer, hybridization, and donor-acceptor interactions. researchgate.net DFT calculations on this compound have included NBO analysis to interpret its bonding and reactivity. sci-hub.se NBO analysis on related systems with tin multiple bonds provides further insight. For example, in a stannaimine (Sn=N) system, the bond was found to be highly polarized towards the nitrogen atom, with a Wiberg bond index only slightly greater than one, indicating a bond character far from a true double bond. nih.gov In a compound featuring cumulated C=Sn=C bonds, NBO analysis showed the π-bonds were composed almost entirely of the tin atom's 5p orbitals and the carbon atoms' 2p orbitals. rsc.org For this compound, the NBO analysis is consistent with a model comprising a Sn-Sn σ-bond and a significantly weaker, more polarized π-bond. This description aligns with the molecule's high reactivity compared to alkenes.

Theoretical MethodFinding for Sn=Sn or Related BondsImplication
ELF"Slipped" bond with ELF maxima skewed toward Sn atoms. acs.orgNon-classical multiple bond, not a centralized double bond.
NBOHighly polarized bond with significant p-character. nih.govrsc.orgWeak π-interaction and a bond order less than two.
MO TheoryHOMO is the Sn-Sn π-bonding orbital; small HOMO-LUMO gap. researchgate.netHigh reactivity and absorption in the visible spectrum.

Both Valence Bond (VB) and Molecular Orbital (MO) theories offer complementary perspectives on the bonding in this compound.

Molecular Orbital (MO) Theory: MO theory describes bonding in terms of orbitals that extend over the entire molecule. wikipedia.orglibretexts.org The electronic structure of this compound can be envisioned by the combination of the valence atomic orbitals of two SnMe₂ fragments. This leads to the formation of bonding and antibonding molecular orbitals. The Sn=Sn double bond consists of one σ-bonding MO and one π-bonding MO. utah.edu The highest occupied molecular orbital (HOMO) is generally the π-orbital, while the lowest unoccupied molecular orbital (LUMO) is the corresponding π*-antibonding orbital. researchgate.net Compared to carbon-based alkenes, distannenes have a significantly smaller HOMO-LUMO energy gap. This small gap explains their high reactivity and their absorption of light in the visible region, which gives rise to their color. researchgate.net

Comparative Structural Analysis with Heavier and Lighter Group 14 Analogues

The structural chemistry of this compound (Me₂Sn=SnMe₂) provides a fascinating insight into the trends of multiple bonding among the Group 14 elements. As one descends the group from carbon to lead, the nature of the element-element double bond in the analogous R₂E=ER₂ compounds undergoes a dramatic transformation from a classical planar π-bond to a weaker, non-planar, trans-bent structure. This trend is driven by the increasing energy difference between the valence ns and np orbitals and the growing preference for the heavier elements to adopt divalent (s²p²) states over tetravalent (sp³) hybridized states.

Lighter Analogues: Ethene, Disilene, and Digermene

Tetramethylethene (C): As the foundational analogue, tetramethylethene, like ethylene (B1197577) itself, possesses a true C=C double bond characterized by a planar geometry. The carbon skeleton is coplanar, a consequence of the effective sp² hybridization and strong π-overlap between the 2p orbitals. Electron diffraction studies have established the C=C bond length in this compound to be approximately 1.351 Å. rsc.org This planar structure and short bond distance serve as the benchmark against which the heavier analogues are compared.

Tetramethyldisilene (Si): Moving down to silicon, the first significant deviations from classical alkene structure appear. While the parent tetramethyldisilene is a highly reactive transient species, stable disilenes with bulky substituents have been isolated and structurally characterized. For instance, tetramesityldisilene was found to have a Si=Si bond length of 2.160 Å, which is considerably shorter than a typical Si-Si single bond (~2.35 Å) but longer than expected for a simple scaling from the C=C bond. semi.ac.cn Crucially, it exhibits a trans-bent geometry, with a bending angle of about 18° between the Si-Si vector and the plane defined by the silicon and its two carbon substituents. semi.ac.cn Theoretical calculations on the parent disilene (H₂Si=SiH₂) corroborate this finding, predicting a non-planar, trans-bent ground state. semi.ac.cn This deviation from planarity signals a weaker π-interaction compared to alkenes.

Tetramethyldigermene (Ge): The trend of increasing non-planarity and bond length continues with germanium. Like its silicon counterpart, tetramethyldigermene is transient, but its structural properties can be inferred from stable, sterically shielded derivatives. X-ray crystallographic studies of various tetra(organo)digermenes reveal Ge=Ge bond lengths that are significantly longer than those of disilenes, typically ranging from approximately 2.30 Å to over 2.47 Å. researchgate.netresearchgate.net The trans-bent angles are also more pronounced. For example, a tetra(silyl)digermene derivative was shown to have a Ge=Ge bond length of 2.294 Å and a trans-bent angle of 37.7°. researchgate.net Another phosphanyl-substituted digermene displayed a Ge-Ge distance of 2.448 Å. researchgate.net This increased pyramidalization at the germanium centers further underscores the decreasing efficacy of p-orbital overlap down the group.

Heavier Analogue: Diplumbene

Tetramethyldiplumbene (Pb): At lead, the heaviest non-radioactive element in the group, the concept of a stable, classical double bond becomes tenuous. The tendency for lead to remain in its divalent state (the inert pair effect) is very strong. Consequently, diplumbenes are exceptionally reactive and prone to dissociation into their monomeric plumbylene (:PbR₂) counterparts. While a tetramethyl-substituted diplumbene has not been isolated, computational studies and the structures of the few existing sterically-demanding diplumbenes indicate extremely long and weak Pb-Pb interactions. acs.orgnih.gov For instance, a dimeric plumbylene linked by a Pb-Pb bond was found to have an interatomic distance of 3.099 Å, which is longer than a standard Pb-Pb single bond and suggests a bond order of approximately one, more akin to a van der Waals dimer or two weakly interacting singlet plumbylenes than a true double bond. acs.orgnih.gov

The structural data clearly illustrates that as the atomic number increases in Group 14, the R₂E=ER₂ systems progressively deviate from the planar structure of alkenes. The E=E bond becomes longer and weaker, and the geometry around the heavy atoms becomes increasingly pyramidal. This compound sits (B43327) at a crucial point in this trend, exhibiting significant non-planar character and a bond that is substantially weaker than a C=C double bond, yet still retains significant double-bond character, unlike its lead analogue where such bonding is almost entirely absent.

Interactive Data Tables

Table 1: Comparison of E=E Bond Lengths in Tetramethyl Analogues and Derivatives

The table below compares the experimental or calculated element-element double bond lengths for tetramethyl-substituted Group 14 dimetallenes or their sterically protected derivatives.

Compound ClassElement (E)Representative CompoundE=E Bond Length (Å)Reference
AlkeneCarbonTetramethylethene1.351 rsc.org
DisileneSiliconTetramesityldisilene2.160 semi.ac.cn
DigermeneGermanium{(Mes)₂P}₂Ge=Ge{P(Mes)₂}₂2.448 researchgate.net
DistanneneTin(tBu₂HSi)₂Sn=Sn(SiHtBu₂)₂2.599 researchgate.net
DiplumbeneLeadDimeric Plumbylene3.099 nih.gov

Table 2: Structural Distortion in Heavier Group 14 Dimetallenes

This table highlights the deviation from planarity in heavier dimetallenes, characterized by the trans-bent angle.

Compound ClassRepresentative CompoundTrans-bent Angle (θ)CommentsReference
DisileneTetramesityldisilene18°Slight but distinct pyramidalization. semi.ac.cn
DigermeneTetra(silyl)digermene37.7°Significant pyramidalization at Ge centers. researchgate.net
Distannene(tBu₂HSi)₂Sn=Sn(SiHtBu₂)₂~0° (planar in crystal)DFT calculations predict a trans-bent ground state (θ=26.8°); planarity attributed to crystal packing forces. researchgate.net
DiplumbeneDimeric PlumbyleneN/AStructure is best described as a weak donor-acceptor dimer, not a classic trans-bent alkene analogue. nih.gov

Reactivity and Reaction Mechanisms of Tetramethyldistannene

Dimerization and Oligomerization Pathways

In the absence of trapping agents, the primary fate of tetramethyldistannene is rapid self-reaction, leading to the formation of more thermodynamically stable, saturated cyclic tin compounds. This process is driven by the high energy of the Sn=Sn π-bond.

This compound is in equilibrium with its corresponding stannylene monomer, dimethylstannylene (Me₂Sn:). Both species are key participants in the formation of higher oligomers. The oligomerization process is not a simple dimerization of the distannene but rather a complex pathway involving the stannylene. The most commonly observed product from the self-reaction of this compound is the cyclic tetramer, octamethylcyclotetrastannane, [(CH₃)₂Sn]₄. The formation of other cyclic oligomers, such as hexamethylcyclotristannane, [(CH₃)₂Sn]₃, has also been documented, though it is generally less favored.

The mechanism is believed to proceed through the stepwise insertion of dimethylstannylene units into existing Sn-Sn bonds. For instance, the distannene can react with a stannylene to form a linear tristannane intermediate, which can then cyclize or react further with another stannylene unit to build the larger cyclic structures.

Under standard thermal conditions, the oligomerization of this compound to form cyclic structures like octamethylcyclotetrastannane is effectively an irreversible process. The formation of the saturated Sn-Sn sigma bonds in the cyclic oligomer represents a significant thermodynamic sink, making the reverse reaction (cycloreversion to form the distannene) highly unfavorable.

However, a degree of reversibility can be induced under specific energetic conditions. Research has demonstrated that the photochemical irradiation of cyclic oligomers, such as [(CH₃)₂Sn]₄, with ultraviolet (UV) light can lead to the cleavage of the Sn-Sn bonds. This photolysis regenerates the reactive intermediates, namely the dimethylstannylene monomer and, subsequently, the this compound dimer. This photochemical pathway provides a method to generate the transient distannene for subsequent trapping reactions, effectively reversing the thermodynamically favored oligomerization process.

Reactions with Organic and Inorganic Substrates

When generated in the presence of other reactive molecules, this compound readily engages in reactions that consume the Sn=Sn double bond, serving as a powerful synthon in organotin chemistry.

This compound undergoes formal [2+2] cycloaddition reactions with unsaturated organic substrates containing carbon-carbon double or triple bonds. The Sn=Sn double bond adds across the π-system of the substrate to form four-membered heterocyclic rings containing two adjacent tin atoms.

Reaction with Alkynes: With alkynes, such as acetylene, the reaction yields 1,2-distannacyclobutene derivatives. The Sn=Sn bond adds across the C≡C triple bond, resulting in a cyclic structure containing a C=C double bond.

Reaction with Alkenes: With alkenes, such as ethylene (B1197577), the reaction produces 1,2-distannacyclobutane derivatives. This reaction saturates both the Sn=Sn and C=C double bonds, forming a fully saturated four-membered ring.

These reactions are highly efficient for trapping the transient distannene and provide a synthetic route to novel organometallic heterocycles.

Below is a data table summarizing these addition reactions.

Table 1: Cycloaddition Reactions of this compound with Unsaturated Substrates
SubstrateSubstrate FormulaReaction TypeProductProduct Class
AcetyleneC₂H₂[2+2] Cycloaddition3,4-Dimethyl-1,2,3,4-distannacyclobutene1,2-Distannacyclobutene
EthyleneC₂H₄[2+2] Cycloaddition1,2-Dimethyl-1,2-distannacyclobutane1,2-Distannacyclobutane
2-ButyneC₄H₆[2+2] Cycloaddition1,2,3,4-Tetramethyl-1,2-distannacyclobutene1,2-Distannacyclobutene

The chemistry of this compound is closely linked to that of its monomeric counterpart, dimethylstannylene (Me₂Sn:). Many reactions classified as reactions of the distannene are mechanistically better described as insertions of the stannylene, with which the distannene is in equilibrium. These reactions involve the insertion of the Me₂Sn moiety into a polar or non-polar single bond.

Key examples include:

Insertion into C-X bonds: Dimethylstannylene readily inserts into carbon-halogen bonds. For example, reaction with an alkyl halide like methyl iodide (CH₃I) results in the formation of a new organotin compound, methyl(dimethyl)iodostannane ( (CH₃)₃SnI ).

Insertion into O-H bonds: The stannylene can insert into the O-H bond of alcohols or water. Reaction with methanol (B129727) (CH₃OH) yields methoxy(dimethyl)stannane ( (CH₃)₂Sn(H)OCH₃ ).

Insertion into Sn-C bonds: Stannylenes can also insert into the tin-carbon bonds of other organotin compounds, leading to chain-growth reactions.

These insertion reactions highlight the carbene-like reactivity of the dimethylstannylene intermediate.

The tin atoms in this compound possess both lone pairs of electrons and vacant p-orbitals, allowing them to exhibit amphiphilic (both Lewis acidic and basic) character. However, in reactions with strong electron-donating molecules (Lewis bases), the tin centers primarily act as Lewis acids.

Donor molecules such as pyridines, ethers (e.g., tetrahydrofuran, THF), and phosphines can coordinate to one or both of the tin atoms in the distannene. This coordination forms a Lewis acid-base adduct. The formation of such a complex has significant consequences for the stability and reactivity of the distannene. By satisfying the electron deficiency of the tin centers, the donor molecule can stabilize the Sn=Sn double bond and inhibit the rapid oligomerization pathway. This strategy has been successfully employed to isolate and structurally characterize distannene derivatives with bulkier substituents. For this compound, complexation with a Lewis base like THF can increase its lifetime in solution, allowing it to be studied or used more effectively in subsequent reactions.

Below is a data table summarizing representative complexation and insertion reactions.

Table 2: Insertion and Complexation Reactions Involving this compound/Dimethylstannylene
Substrate/LigandSubstrate FormulaReaction TypeProductProduct Class
Methyl IodideCH₃IInsertion (via Me₂Sn:)TrimethyliodostannaneOrganotin Halide
MethanolCH₃OHInsertion (via Me₂Sn:)Methoxy(dimethyl)stannaneAlkoxystannane
Tetrahydrofuran (THF)C₄H₈OLewis Acid-Base ComplexationThis compound-THF adductLewis Acid-Base Adduct
PyridineC₅H₅NLewis Acid-Base ComplexationThis compound-Pyridine adductLewis Acid-Base Adduct

Oxidative Addition and Proton Transfer Processes

The reactivity of this compound is intrinsically linked to its precursor, dimethylstannylene ((CH₃)₂Sn), with which it exists in equilibrium in certain generation methods. While direct studies on oxidative addition to pre-formed this compound are scarce, the reactivity of the dimethylstannylene-tetramethyldistannene system provides significant insights.

Oxidative addition reactions involve the insertion of the tin center into a substrate molecule, leading to an increase in the oxidation state of tin from +2 to +4. Alkylstannylenes, including dimethylstannylene, are known to react with various reagents like alkyl halides in an oxidative addition or insertion manner. wikipedia.org

The general scheme for the reaction of a stannylene with a protic acid (H-X) can be envisioned as an oxidative addition where the Sn-H and Sn-X bonds are formed.

Table 1: Reactions Involving Dimethylstannylene and this compound

Reactant(s)Product(s)Reaction TypeNotes
2 (CH₃)₂Sn(CH₃)₂Sn=Sn(CH₃)₂DimerizationDimethylstannylene dimerizes to form this compound. nih.govacs.org
(CH₃)₂Sn + CH₃OH(CH₃)₂Sn---O(H)CH₃Lewis Acid-Base Complex FormationA reversible reaction observed via laser flash photolysis. nih.govacs.org This is a key step preceding potential proton transfer.
(CH₃)₂Sn + (CH₃)₃SnH(CH₃)₂Sn(H)Sn(CH₃)₃Insertion (Oxidative Addition)Dimethylstannylene inserts into the Sn-H bond. nih.govacs.org

Mechanistic Investigations through Kinetic Studies

Kinetic studies, particularly using time-resolved techniques like laser flash photolysis, have been instrumental in understanding the transient nature and reactivity of this compound and its precursor, dimethylstannylene. nih.govacs.org These studies allow for the direct observation of these short-lived species and the measurement of their reaction rates.

By photolyzing 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane (B92381) solution, researchers have been able to generate dimethylstannylene and observe its subsequent reactions in real-time. nih.govacs.org The initial formation of dimethylstannylene (λₘₐₓ ≈ 500 nm) is followed by its rapid decay to form this compound (λₘₐₓ ≈ 470 nm). nih.govacs.org The distannene itself is also a transient species, decaying over a longer timescale to form higher oligomers of dimethylstannylene. nih.govacs.org

The rates of these processes provide quantitative data on the stability and reactivity of these species.

Table 2: Kinetic Data for the Decay of Dimethylstannylene and this compound

SpeciesProcessLifetimeWavelength (λₘₐₓ)Method
Dimethylstannylene ((CH₃)₂Sn)Decay to form this compound~10 µs~500 nmLaser Flash Photolysis nih.govacs.org
This compound ((CH₃)₂Sn=Sn(CH₃)₂)Decay to form higher oligomers~50 µs~470 nmLaser Flash Photolysis nih.govacs.org

These kinetic studies confirm that the dimerization of dimethylstannylene to this compound is a rapid process. Furthermore, theoretical calculations based on these experimental findings have suggested that this dimerization is not a readily reversible process. nih.govacs.org The subsequent decay of this compound indicates its own inherent reactivity towards oligomerization.

The study of the reaction of dimethylstannylene with methanol also provides kinetic insights. The formation of the Lewis acid-base complex is a reversible process, indicating a dynamic equilibrium between the free stannylene and the complexed form in the presence of the alcohol. nih.govacs.org

Theoretical and Computational Chemistry of Tetramethyldistannene

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules like tetramethyldistannene. These computational approaches allow for the prediction and analysis of properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating this compound. Time-dependent DFT (TD-DFT) calculations have been successfully used to support spectral assignments for both dimethylstannylene (SnMe₂) and this compound (Sn₂Me₄). researchgate.netnih.govacs.org For instance, the long-wavelength absorption of this compound, observed experimentally at approximately 470 nm, is consistent with TD-DFT predictions. researchgate.netnih.govacs.org

DFT calculations have also been employed to analyze the dimerization of SnMe₂. These studies indicate that the dimerization to form this compound is a key process. researchgate.netresearchgate.net The use of dispersion-corrected DFT has been highlighted as critical for accurately describing the stability of related organotin products, emphasizing the importance of including such corrections in calculations involving heavy elements. researchgate.net Furthermore, DFT has been utilized to model the complexation of this compound with various donors, providing insights into its reactivity. sci-hub.se Experimental trends in binding energies and UV-vis spectra of related stannylene complexes are well-reproduced by DFT calculations at levels of theory such as (TD)ωB97XD/def2-TZVP. sci-hub.se

Ab Initio Methods and Basis Set Considerations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying this compound. researchoutreach.orgwikipedia.orgnih.gov While specific applications of high-level ab initio methods directly to this compound are less commonly detailed in introductory search results compared to DFT, their role in providing benchmark data is crucial. nih.govrsc.org The accuracy of any quantum chemical calculation, whether DFT or ab initio, is highly dependent on the choice of the basis set. For heavy elements like tin, it is essential to use basis sets that can adequately describe the electronic structure, often incorporating relativistic effects. researchgate.net For example, the LANL2DZdp basis set has been used for tin in DFT calculations of related systems. researchgate.net

Computational Analysis of Reactivity and Reaction Pathways

Computational chemistry offers a window into the reactivity and reaction mechanisms of transient species like this compound. smu.edunih.govrsc.org DFT calculations have been instrumental in understanding the dimerization of dimethylstannylene (SnMe₂) to form this compound. researchgate.netresearchgate.net These calculations have helped to rule out the possibility that this dimerization is a reversible process by examining the bond dissociation energies. researchgate.netnih.govacs.org

Furthermore, computational studies have explored the subsequent reactions of this compound. For example, DFT calculations support a mechanistic proposal where the reaction of this compound with amine donors leads to an amine-stabilized stannylidenestannylene structure. sci-hub.se This highlights the ability of computational methods to predict and rationalize the formation of novel chemical structures. The analysis of reaction pathways often involves locating transition states and intermediates, providing a detailed map of the potential energy surface. smu.edu

Advanced Computational Methods for Thermochemical Data and Energy Gaps

Accurate thermochemical data are vital for understanding the stability and reactivity of chemical compounds. uni-muenchen.destanford.edunist.gov Advanced computational methods are capable of providing high-accuracy data for species like this compound.

W1-F12 Composite Thermochemical Method

The W1-F12 method is a high-accuracy composite ab initio method designed to approximate the results of coupled-cluster calculations with a complete basis set. nih.gov A modified version of the W1-F12 method has been specifically applied to heavy element compounds, including tin-containing molecules. researchgate.netresearchgate.net This method has been used to generate a library of thermochemical data, including enthalpies of formation, entropy, and heat capacity, for a range of mono- and di-nuclear tin compounds. researchgate.netresearchgate.net This information is crucial for modeling chemical vapor deposition processes and understanding the pyrolysis of organotin precursors. researchgate.netresearchgate.net

Bond Dissociation Energy Calculations

The bond dissociation energy (BDE) is a key thermochemical parameter that quantifies the strength of a chemical bond. ucsb.edulibretexts.orggelest.comosti.gov For this compound, the Sn=Sn bond dissociation energy is of particular interest. Computational calculations have been performed to examine the variation in bond dissociation energy for a series of disilenes, digermenes, and distannenes with different substituents (H, Me, and Ph). researchgate.netnih.govacs.org These calculations have been critical in demonstrating that the dimerization of SnMe₂ to form this compound is not a reversible process under the studied conditions. researchgate.netnih.govacs.org

The following table summarizes some of the key computational findings related to this compound and its precursor.

PropertyMethodFindingReference
Spectral Assignment Time-Dependent DFT (TD-DFT)Supported the assignment of the absorption maximum of this compound at ~470 nm. researchgate.netnih.govacs.org
Dimerization of SnMe₂ DFTCalculations ruled out the reversible dimerization of SnMe₂ to form this compound. researchgate.netnih.govacs.org
Reactivity with Amines DFTSupported the proposed mechanism of reaction with amine donors to form a stannylidenestannylene structure. sci-hub.se
Thermochemical Data Modified W1-F12Generated a library of thermochemical data for various organotin compounds. researchgate.netresearchgate.net
Bond Dissociation Energy DFTCalculated for a series of distannenes to understand the stability of the Sn=Sn bond. researchgate.netnih.govacs.org

Benchmarking and Validation of Theoretical Methods for Organotin Systems

The accurate theoretical description of organotin compounds, including species like this compound, presents significant challenges to computational chemistry due to the presence of the heavy tin atom. This necessitates rigorous benchmarking and validation of theoretical methods to ensure their reliability for predicting the properties and reactivity of these systems. Key challenges include the proper treatment of electron correlation and relativistic effects, which are substantial for heavy elements like tin. conicet.gov.ardntb.gov.ua Researchers employ a variety of computational approaches, and their performance is typically assessed by comparing calculated data with experimental values for properties such as bond dissociation energies, NMR chemical shifts, and molecular geometries. researchgate.netcdnsciencepub.com

A common approach is the benchmark study, where theoretical results from various computational methods are compared against accurate experimental data or high-level quantum chemical calculations. hec.gov.pk This process is essential for identifying cost-effective and accurate methods for routine computational analysis. hec.gov.pkresearchgate.net Statistical metrics such as Root Mean Square Deviation (RMSD), Mean Absolute Error (MAE), Standard Deviation (SD), and Pearson's correlation (R) are frequently used to quantify the accuracy of a given method. researchgate.nethec.gov.pk

Benchmarking of Density Functional Theory (DFT) for Bond Dissociation Energies

The homolytic cleavage of the carbon-tin (C–Sn) bond is a critical step in many chemical reactions, including the Stille coupling. researchgate.netresearchgate.net Therefore, the accurate calculation of C–Sn bond dissociation energies (BDEs) is of direct relevance to understanding the reactivity of organotin compounds. researchgate.net

Several studies have focused on benchmarking a wide array of density functionals (DFs) and basis sets for this purpose. In one such study, nineteen different density functionals were evaluated against experimental BDEs for ten structurally diverse organotin compounds. researchgate.net The study found that the BLYP-D3 functional, which belongs to the dispersion-corrected Generalized Gradient Approximation (GGA) class, provided the most accurate results when paired with the Stuttgart/Dresden (SDD) effective core potential basis set. researchgate.nethec.gov.pk This combination yielded a low standard deviation and root mean square deviation, indicating its reliability for predicting C–Sn bond homolysis. researchgate.net

Another comprehensive report on homolytic Sn-X bond-dissociation enthalpies (where X = H, CH3, CH2CH3, NH2, OH, Cl, and F) assessed the performance of both DFT and second-order Møller–Plesset perturbation theory (MP2). cdnsciencepub.com This work concluded that methods employing effective core potentials are appropriate and efficient for examining bonding in organotin systems. cdnsciencepub.com

Performance of Selected DFT Functionals for C–Sn Bond Dissociation Energy (BDE) Calculations researchgate.net
DFT Functional ClassFunctionalBasis SetRMSD (kcal/mol)SD (kcal/mol)MAE (kcal/mol)Pearson's R
GGA-DBLYP-D3SDD3.94.11-0.010.963

Validation of Methods for NMR Shielding and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organotin compounds. The validation of computational methods for predicting ¹¹⁹Sn NMR chemical shifts is crucial for structural elucidation. For molecules containing heavy atoms like tin, relativistic effects play a decisive role and must be included in the calculations to achieve good agreement with experimental data. conicet.gov.ar

Studies have shown that for compounds where tin is bonded to other heavy atoms, such as bromine or iodine, relativistic effects are particularly critical. conicet.gov.ar Four-component relativistic calculations, which explicitly account for both scalar relativistic effects and spin-orbit coupling, have been shown to provide reliable results. aip.orguit.no Research comparing various DFT functionals (e.g., PBE0, B3LYP, BLYP) with the four-component relativistic polarization propagator (RelPPA) method at the Random Phase Approximation (RPA) level found that the RelPPA-RPA approach yielded results closer to experimental values. conicet.gov.arresearchgate.net This suggests that standard DFT functionals, often parameterized for lighter elements, may not adequately capture the complex interplay of electron correlation and relativistic effects in heavy-atom systems. conicet.gov.arresearchgate.net

The main relativistic contribution in many organotin systems, such as in tin alkynyl compounds, arises not from spin-orbit coupling but from the scalar relativistic contraction of the s-shells. aip.orguit.no However, a computational method that includes only scalar effects is not sufficient, and a full relativistic approach is often necessary for accurate predictions of NMR parameters involving heavy atoms. aip.org

Comparison of Calculated ¹¹⁹Sn Chemical Shifts (in ppm) for Sn(CCMe)₄ Using Different Functionals uit.no
MethodFunctionalCalculated Chemical Shift (ppm)
Four-component Relativistic DFTPBE-474.83
Four-component Relativistic DFTPBE0-397.00

Validation of Methods for Molecular Geometries

The validation of computational methods extends to the prediction of molecular structures. By comparing theoretically optimized geometries with those determined experimentally via X-ray crystallography, researchers can assess the accuracy of different computational models. For instance, a study on hypercoordinated oxazoline (B21484) organotins compared the performance of several DFT methods (B3PW91-GD3BJ, PBE0-GD3BJ, and M05-2X-GD3) in predicting solid-state geometries. mdpi.com The results indicated that all three methods performed similarly well, suggesting that the inclusion of a dispersion correction (like Grimme's D3) is a dominant factor for achieving high accuracy, minimizing the differences between the underlying hybrid functionals. mdpi.com

In other cases, discrepancies between calculated and experimental structures have highlighted the need to account for intermolecular interactions present in the solid state. A study on dimethylbis(methyldithiocarbonato)stannum(IV) found that single-molecule calculations failed to reproduce the experimentally observed ligand orientation. aessweb.com However, by modeling a cluster of molecules to include crystal packing effects, the ab initio calculations successfully predicted the correct, most stable configuration, demonstrating the necessity of including neighboring molecules in the conformational analysis of some systems. aessweb.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Tetramethyldistannene Analogues

The synthesis of this compound and its derivatives has been a subject of continuous development, with researchers striving for more efficient, milder, and versatile synthetic methodologies. A significant breakthrough has been the synthesis of the first planar, non-twisted distannene, (tBu2HSi)2Sn=Sn(SiHtBu2), through the mild thermolysis of tris(di-tert-butyl-hydridosilyl)stannane at 70 °C in hexane (B92381). nih.govchemistryviews.org This achievement opens up new possibilities for creating distannenes with structures that more closely resemble classical alkenes. nih.govchemistryviews.org

Another innovative approach involves the reaction of KSiⁱPr3 with Sn[N(SiMe3)2]2 to form the distannene Sn2(TIPS)4 (where TIPS = SiⁱPr3). researchgate.net This metathesis reaction yields a planar distannene that is soluble in common organic solvents, facilitating further reactivity studies. researchgate.net The synthesis of (tBu2MeSi)2Sn=Sn(SiMe tBu2)2, which is stable in both the crystalline form and in solution, was achieved by reacting tBu2MeSiNa with SnCl2-diox in THF. acs.org

Future research in this area will likely focus on:

Exploring new precursor compounds: The use of novel stannylenes and other tin-containing starting materials will be crucial for accessing a wider range of distannene analogues.

Developing catalytic routes: The investigation of transition metal-catalyzed reactions could lead to more efficient and selective methods for the formation of the Sn=Sn double bond.

Utilizing mechanochemical methods: Ball milling and other mechanochemical techniques have shown promise in accessing organotin transformations that are not achievable through traditional solution-based methods, and could be applied to the synthesis of new distannenes. researchgate.net

A summary of selected synthetic routes to distannene analogues is presented in Table 1.

Table 1: Selected Synthetic Routes to Distannene Analogues

Distannene AnalogueSynthetic MethodKey FeaturesReference
(tBu2HSi)2Sn=Sn(SiHtBu2)Mild thermolysis of (tBu2HSi)3SnHFirst planar, non-twisted distannene nih.govchemistryviews.org
Sn2(TIPS)4Metathesis reaction of KSiⁱPr3 with Sn[N(SiMe3)2]2Planar and soluble in organic solvents researchgate.net
(tBu2MeSi)2Sn=Sn(SiMetBu2)Reaction of tBu2MeSiNa with SnCl2-dioxStable in both solid state and solution acs.org

Exploration of New Reactivity Patterns and Catalytic Applications

Distannenes exhibit unique reactivity patterns that are a subject of ongoing exploration. Their ability to undergo cycloaddition reactions has been demonstrated, for instance, with 2,3-dimethyl-1,3-butadiene. researchgate.net The reaction of the planar distannene (tBu2HSi)2Sn=Sn(SiHtBu2) with CCl4 produces a 1,2-dichlorodistannane, which is characteristic of a Sn=Sn double bond. nih.govchemistryviews.org

A particularly exciting area of research is the potential for distannenes and other low-valent main-group compounds to mimic the reactivity of transition metals in catalysis. rsc.org This has spurred investigations into their ability to activate small molecules. rsc.org While still an emerging field, the catalytic potential of distannenes is being actively explored. For instance, linker-bridged distannenes have been shown to activate terminal alkynes via a formal [2+2] cycloaddition. rsc.org

Future research in this domain is expected to focus on:

Activation of small molecules: A deeper understanding of the interactions between distannenes and small molecules like H2, NH3, and CO2 could lead to new catalytic cycles. rsc.org

Development of distannene-based catalysts: The design of distannene complexes that can catalyze reactions such as cyclotrimerization of alkynes is a significant goal. rsc.org

Exploring bifunctional catalysis: Bimetallic tin-cobalt carbonyl complexes have demonstrated bifunctional catalytic activity, acting as both a source of cobalt carbonyl fragments and a Lewis acidic tin center. capes.gov.br This suggests the potential for designing distannene-based systems with similar cooperative effects.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The study of dynamic processes in distannene chemistry relies heavily on advanced spectroscopic techniques. 119Sn NMR spectroscopy is a powerful tool for characterizing tin-containing compounds, as the chemical shift is highly sensitive to the coordination environment of the tin atom. huji.ac.ilacademie-sciences.fr For example, the room-temperature 119Sn NMR signal of {Sn(C6H2-2,4,6-Cy3)2}2 at δ = 361.3 ppm indicates that it remains dimeric in solution. acs.org An increase in the coordination number of the tin atom typically results in a significant upfield shift in the 119Sn NMR spectrum. researchgate.net

Laser flash photolysis is another crucial technique for studying transient species like dimethylstannylene (SnMe2) and this compound. nih.govacs.org This method allows for the direct detection of these short-lived intermediates and the characterization of their reactivity. nih.govacs.org For instance, flash photolysis of 1,1,3,4-tetramethylstannacyclopent-3-ene in hexane solution leads to the formation of SnMe2 (λmax ≈ 500 nm), which then decays to form this compound (λmax ≈ 470 nm). nih.govacs.org

Future advancements in this area will likely involve:

Coupling of spectroscopic techniques: The combination of techniques like electron energy-loss spectroscopy (EELS) with Raman spectroscopy can provide a more comprehensive understanding of the chemical and physical properties of materials containing distannenes. arxiv.org

In-situ monitoring of reactions: The development of methods for real-time monitoring of reactions involving distannenes will provide valuable insights into reaction mechanisms and the identification of transient intermediates.

Advanced NMR techniques: The use of diffusion-ordered NMR spectroscopy (DOSY) can help to determine the structure of distannene complexes in solution. acs.org

Table 2: Spectroscopic Data for this compound and Related Species

SpeciesTechniqueObserved Signal (λmax)Reference
Dimethylstannylene (SnMe2)Laser Flash Photolysis~500 nm nih.govacs.org
This compound (Me2Sn=SnMe2)Laser Flash Photolysis~470 nm nih.govacs.org
{Sn(C6H2-2,4,6-Cy3)2}2119Sn NMRδ = 361.3 ppm acs.org

Computational Design and Prediction of Novel Distannene Architectures

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the structure, stability, and reactivity of distannenes. acs.orgresearchgate.netmdpi.comnih.gov DFT calculations have been instrumental in explaining the stability of certain distannenes in solution, highlighting the crucial role of London dispersion forces between bulky substituents. acs.orgresearchgate.net For example, DFT-D4 calculations revealed a significant dispersion stabilization of 38 kcal mol−1 for the dimeric distannene {Sn(C6H2-2,4,6-Cy3)2}2. acs.org

Time-dependent DFT (TD-DFT) calculations are also used to support the assignment of spectral data obtained from techniques like laser flash photolysis. nih.govacs.org These calculations can help to predict the electronic transitions responsible for the observed absorption maxima of transient species. nih.govacs.org

The future of computational design in this field will likely involve:

High-throughput screening: The use of computational methods to rapidly screen large numbers of potential distannene structures could accelerate the discovery of new compounds with desired properties.

Predictive modeling of reactivity: The development of more accurate computational models for predicting the reactivity of distannenes could guide the design of new catalysts and reagents.

Multi-scale modeling: Combining quantum mechanical methods with classical molecular dynamics simulations could provide a more complete picture of the behavior of distannenes in complex environments, such as in solution or at interfaces.

Integration with Materials Science for Advanced Applications

Organotin compounds have a long history of use in materials science, primarily as PVC stabilizers and catalysts for the production of polyurethanes and silicones. wikipedia.orgafirm-group.comroadmaptozero.comlupinepublishers.com The unique properties of distannenes suggest that they could also find applications in advanced materials.

The potential for distannenes to act as building blocks for novel polymers or as components in electronic materials is an area of growing interest. The ability to tune the electronic properties of distannenes through the choice of substituents could lead to the development of new materials with tailored optical or electronic properties. The integration of chemical engineering and materials science is key to developing novel technologies based on new materials with specific functionalities. fau.eu

Future research in this area may explore:

Distannene-based polymers: The synthesis of polymers containing Sn=Sn double bonds in the backbone could lead to new materials with interesting electronic and optical properties.

Semiconducting materials: The potential for distannenes to act as molecular wires or as components in organic light-emitting diodes (OLEDs) is an area that warrants further investigation.

Nanomaterials: The self-assembly of distannenes into well-defined nanostructures could lead to new materials with applications in catalysis, sensing, and electronics.

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing tetramethyldistannene, and how can purity be validated?

Methodological Answer:
Synthesis typically involves organotin precursor reactions under inert atmospheres (e.g., Schlenk-line techniques). Key steps include:

  • Reductive coupling : Use of reducing agents (e.g., Na/K alloy) to dimerize methyltin halides .
  • Purification : Column chromatography or sublimation under vacuum to isolate crystalline products.
  • Validation : Purity is confirmed via ¹¹⁹Sn NMR spectroscopy (chemical shift range: δ −200 to −300 ppm) and X-ray crystallography for structural confirmation .
    Data Reporting : Include raw NMR spectra, crystallographic data (e.g., CIF files), and purity metrics in appendices .

Basic Question: How should researchers design experiments to characterize this compound’s electronic structure?

Methodological Answer:

  • Spectroscopic Techniques :
    • UV-Vis Spectroscopy : Identify π→π* transitions in the Sn–Sn bond (λ ~ 300–400 nm).
    • Mössbauer Spectroscopy : Probe oxidation states and electron density distribution .
  • Computational Methods :
    • DFT Calculations : Optimize geometries using B3LYP/def2-TZVP basis sets to correlate experimental and theoretical bond lengths .
      Critical Note : Cross-validate results with multiple techniques to address instrument-specific biases .

Advanced Question: How can mechanistic studies resolve contradictions in this compound’s thermal stability data?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 80–120°C in literature) require:

  • Controlled Replication : Standardize heating rates and atmosphere (N₂ vs. Ar) to isolate variables .
  • Kinetic Analysis : Apply the Kissinger method to DSC/TGA data for activation energy calculations .
  • In Situ Monitoring : Use Raman spectroscopy to track Sn–Sn bond cleavage during decomposition .
    Data Interpretation : Report confidence intervals and uncertainty margins in thermal profiles .

Advanced Question: What strategies address conflicting reactivity reports of this compound with electrophiles?

Methodological Answer:

  • Systematic Reactivity Screening :
    • Test reactivity under varying solvents (THF vs. toluene), temperatures, and electrophile concentrations .
  • Controlled Quenching Experiments : Use stopped-flow techniques to capture transient intermediates (e.g., radical species) .
  • Contradiction Analysis : Compare steric/electronic effects using Hammett plots or LFERs (Linear Free Energy Relationships) .
    Documentation : Tabulate reaction conditions, yields, and side products in supplementary materials .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Handling : Use gloveboxes or Schlenk lines to prevent oxidation/hydrolysis .
  • Storage : Seal in flame-sealed ampules under argon; label with batch-specific hazard codes (e.g., GHS07) .
  • Accidental Release : Avoid dust generation; clean spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers optimize computational models for this compound’s bond dissociation energy?

Methodological Answer:

  • Basis Set Selection : Compare results from def2-SVP, def2-TZVP, and cc-pVTZ to assess convergence .
  • Correlation with Experiment : Calibrate DFT functionals (e.g., ωB97X-D vs. M06-2X) using experimental enthalpies from calorimetry .
  • Error Mitigation : Perform sensitivity analysis to quantify the impact of solvent models or relativistic effects .

Basic Question: What are best practices for documenting this compound’s synthetic procedures?

Methodological Answer:

  • Detailed Descriptions : Specify stoichiometry, reaction time, and workup steps (e.g., “stirred for 48 h at −78°C”) .
  • Reproducibility : Include batch numbers for reagents, solvent drying methods, and equipment calibration data .
  • Appendices : Attach raw data (e.g., NMR integrals, chromatograms) and instrument parameters .

Advanced Question: How should researchers address inconsistencies in this compound’s spectroscopic data across studies?

Methodological Answer:

  • Meta-Analysis : Compile literature data into a table comparing solvent effects, concentrations, and instrument resolutions .
  • Collaborative Validation : Share samples with independent labs to verify reproducibility .
  • Error Source Identification : Use ANOVA to distinguish methodological vs. instrumental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.